5-Benzyloxy-1H-indole-2-boronic acid chemical structure and properties
5-Benzyloxy-1H-indole-2-boronic acid chemical structure and properties
Topic: 5-Benzyloxy-1H-indole-2-boronic acid: Chemical Structure, Synthesis, and Applications Content Type: Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
5-Benzyloxy-1H-indole-2-boronic acid (and its stable N-protected surrogates) represents a critical class of heteroaryl organometallic reagents in modern medicinal chemistry. Structurally, it combines the privileged indole pharmacophore with a versatile boronic acid handle at the C2 position, enabling the rapid construction of complex biaryl scaffolds via Suzuki-Miyaura cross-coupling.
The 5-benzyloxy substitution is particularly strategic; it serves as a masked hydroxyl group—a common hydrogen-bond donor in kinase inhibitors and GPCR ligands—allowing for late-stage diversification after the carbon-carbon bond-forming step. This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and handling requirements to mitigate common instability issues associated with C2-indolyl boronic acids.
Chemical Constitution & Properties[1][2][3]
The free acid form of indole-2-boronic acid is inherently unstable due to rapid protodeboronation. Consequently, this compound is almost exclusively synthesized, stored, and utilized as its N-protected derivative (typically N-Boc or N-SO₂Ph). The data below reflects the commercially viable N-Boc protected form, which is the standard reagent for bench scientists.
Table 1: Physicochemical Profile (N-Boc Derivative)
| Property | Data / Description |
| Systematic Name | [1-(tert-butoxycarbonyl)-5-(benzyloxy)-1H-indol-2-yl]boronic acid |
| CAS Number | 850568-62-6 |
| Molecular Formula | C₂₀H₂₂BNO₅ |
| Molecular Weight | 367.21 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in DMSO, DMF, THF, CH₂Cl₂; Insoluble in water |
| pKa (Boronic Acid) | ~8.5–9.0 (Estimated) |
| Stability | Hygroscopic; prone to dehydration (boroxine formation) and protodeboronation under acidic conditions.[1] |
Structural Analysis[4][5]
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Indole Core: Electron-rich heteroaromatic system. The C2 position is nucleophilic but requires activation (lithiation) for borylation.
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5-Benzyloxy Group: An electron-donating alkoxy substituent. It increases electron density in the benzene ring of the indole, potentially making the C2 position slightly less acidic and requiring stronger bases (e.g., LDA) for deprotonation compared to electron-deficient indoles.
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Boronic Acid: Exists in equilibrium with its trimeric anhydride (boroxine). This equilibrium is driven by moisture and does not affect reactivity in Suzuki couplings, provided the stoichiometry is adjusted.
Synthesis & Preparation Protocol
Causality & Logic: Direct borylation of unprotected indole is inefficient due to the acidity of the N-H proton (pKa ~16). The protocol below utilizes a Directed ortho-Metalation (DoM) strategy. The N-Boc group serves a dual purpose: it protects the nitrogen and acts as a Weakly Coordinating Directing Group (WCDG) to facilitate lithiation specifically at the C2 position.
Validated Workflow: C2-Lithiation/Borylation
Reagents:
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Substrate: 1-Boc-5-benzyloxyindole
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Base: Lithium Diisopropylamide (LDA) (Preferred over n-BuLi to minimize nucleophilic attack on the carbonyl)
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Electrophile: Triisopropyl borate (B(OiPr)₃)
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Quench: Aqueous NH₄Cl
Step-by-Step Protocol:
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Preparation: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add 1-Boc-5-benzyloxyindole (1.0 eq) and anhydrous THF (0.2 M concentration). Cool to -78 °C .
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Lithiation: Add LDA (1.2 eq, freshly prepared or commercial solution) dropwise over 20 minutes.
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Borylation: Add B(OiPr)₃ (1.5 eq) rapidly in one portion.
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Why: Rapid addition ensures the electrophile is in excess relative to the localized lithiated species, preventing double-addition side products.
-
-
Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.
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Hydrolysis: Quench with saturated aq. NH₄Cl.[2][4][5] Extract with EtOAc.
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Critical Note: Avoid strong acids (HCl) during workup, as this triggers rapid protodeboronation (loss of the boron group) and Boc-deprotection.
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Visualization: Synthesis Pathway[10]
Figure 1: Synthetic route via Directed ortho-Metalation (DoM).[6]
Reactivity: Suzuki-Miyaura Cross-Coupling
The primary utility of 5-benzyloxy-1H-indole-2-boronic acid is in palladium-catalyzed cross-coupling. The C2 position of indole is sterically demanding; therefore, ligand choice is critical.
Optimized Coupling Conditions
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Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).
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Base: K₂CO₃ or Cs₂CO₃ (2-3 eq). Stronger bases like hydroxides can hydrolyze the Boc group prematurely.
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Solvent: Dioxane/Water (4:1) or DMF.[7]
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Temperature: 80–100 °C.
Mechanistic Insight
The N-Boc group exerts a strong electron-withdrawing effect, which actually facilitates the transmetallation step by making the boronate more Lewis acidic. However, steric hindrance between the Boc group and the incoming aryl halide can slow oxidative addition.
Visualization: Catalytic Cycle
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the base activation step critical for boronic acids.
Handling, Stability & Storage
The "Boroxine" Equilibrium
Like most boronic acids, 5-benzyloxy-1H-indole-2-boronic acid spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine) upon storage.
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Impact: This alters the molecular weight (stoichiometry calculations must account for this) but not the chemical reactivity.
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Mitigation: For precise stoichiometry in small-scale medicinal chemistry, convert the boronic acid to the pinacol ester immediately or assume ~90% purity by mass due to dehydration.
Protodeboronation (The "Self-Destruct" Mechanism)
Indole-2-boronic acids are susceptible to hydrolytic cleavage of the C-B bond, yielding the parent indole.
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Trigger: Acidic media or high temperatures in protic solvents without base.
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Storage: Store at -20 °C under Argon.
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QC Check: ¹H NMR will show the disappearance of the boronic acid signals and the appearance of a C2-proton singlet (typically around 6.5–7.2 ppm depending on substitution) if degradation has occurred.
References
-
Vazquez, E., et al. (2019).[6] Indolylboronic Acids: Preparation and Applications. National Institutes of Health (PMC).
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GuideChem. (2024). Synthesis of N-Boc-indole-2-boronic acid derivatives via Lithiation.
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Fisher Scientific. (2024). Safety Data Sheet: 6-Benzyloxy-1-Boc-indole-2-boronic acid. (Used as proxy for safety data of the 5-isomer).
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BOC Sciences. (2023).[8] Applications of Suzuki Coupling Reaction in Heterocycles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. m.youtube.com [m.youtube.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
